molecular formula C13H21NO4 B2381084 (1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2253632-60-7

(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2381084
CAS No.: 2253632-60-7
M. Wt: 255.314
InChI Key: HTVUZWNAUSJSOF-ZYUZMQFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic carboxylic acid derivative with a tert-butoxycarbonyl (BOC)-protected amino group. Its molecular formula is C₁₃H₂₁NO₄, and it has a molecular weight of 255.32 g/mol . The bicyclo[2.2.1]heptane (norbornane) core imparts rigidity to the structure, while the BOC group serves as a protective moiety for the amine, commonly used in peptide synthesis to prevent unwanted side reactions. This compound is listed as a synthetic building block in catalogs, indicating its utility in organic and medicinal chemistry . The stereochemical configuration (1R,2R,4R,5R) is critical for its spatial orientation, influencing interactions in biological systems or catalytic applications.

Properties

IUPAC Name

(1R,2R,4R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVUZWNAUSJSOF-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253632-60-7
Record name rac-(1R,2R,4R,5R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core, followed by the introduction of the functional groups. One common synthetic route is the Diels-Alder reaction , which forms the bicyclic structure, followed by nitration and reduction to introduce the amino group. The carboxylic acid group can be introduced through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the amino group to a nitro group.

  • Reduction: : Reducing nitro groups to amino groups.

  • Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).

  • Substitution: : Reagents like thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.

Major Products Formed

  • Oxidation: : Nitro derivatives.

  • Reduction: : Amino derivatives.

  • Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Employed in the synthesis of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the amino group may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bicyclo[2.2.1]heptane scaffold is widely utilized in drug discovery and materials science due to its conformational stability. Below is a detailed comparison of structurally related compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Stereochemistry Applications/Findings Reference
Target: (1R,2R,4R,5R)-5-[(tert-BOC)amino]bicyclo[2.2.1]heptane-2-carboxylic acid C₁₃H₂₁NO₄ 255.32 -COOH, -NHBOC (1R,2R,4R,5R) Synthetic intermediate; BOC-protected amine for peptide coupling
(1R,4R)-N-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide (CA-Nor1) C₁₇H₂₅ClN₂O₃ 340.84 -CONH-(polyether chain), -Cl (1R,4R) Self-labeling protein tags; synthesized in 55% yield via carbodiimide coupling
SR144528 (CB2 receptor ligand) C₂₃H₂₆ClN₃O₂ 435.92 -CONH-(pyrazole), -Cl (1S,2S,4R) CB2 receptor inverse agonist; stereochemistry affects receptor binding selectivity
5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₂O₃ 156.18 -COOH, -OH Not specified High polarity due to -OH; potential use in hydrophilic drug design
(1R,2S-endo)-(-)-Bicyclo[2.2.1]heptane-2-carboxylic acid C₈H₁₂O₂ 140.18 -COOH (1R,2S-endo) Chiral synthon; 17 synthetic routes documented
7-Oxa-bicyclo[2.2.1]heptane-2-carboxylic acid derivatives C₁₉H₂₃NO₅ 426.18 -COOH, -O- bridge, -benzoylamino Racemic (1R,2S,4S)/(1S,2R,4R) EDG2 receptor inhibitors; synthesized via HATU-mediated coupling and hydrolysis

Key Observations

Structural Variations: The BOC-protected amino group in the target compound distinguishes it from analogs with carboxamide (CA-Nor1) or hydroxyl groups (). The BOC group enhances stability during synthesis but reduces solubility compared to polar substituents like -OH .

Stereochemical Impact :

  • The (1R,2R,4R,5R) configuration of the target compound contrasts with the (1S,2S,4R) configuration of SR144528, which is critical for its inverse agonist activity at CB2 receptors .
  • Racemic mixtures (e.g., 7-oxa derivatives) are common in early-stage drug discovery but may require resolution for enantioselective applications .

Synthetic Utility: The target compound’s synthesis is inferred to involve BOC protection of a norbornane-derived amine, while CA-Nor1 () employs carbodiimide coupling for amide bond formation. HATU-mediated coupling () is a high-efficiency method for introducing complex substituents, contrasting with simpler hydrolysis steps used in hydroxylated analogs .

Biological and Catalytic Applications: SR144528 demonstrates the pharmacological relevance of bicycloheptane scaffolds in targeting cannabinoid receptors . Chiral ligands like (1R,2R,4R,5R)-2,5-bis(3,5-di-tert-butyl-2-hydroxybenzylideneamino)norbornane () highlight the role of stereochemistry in asymmetric catalysis, differing from the target compound’s use as a protected intermediate .

Research Findings and Trends

  • Pharmacological Potential: Bicyclo[2.2.1]heptane derivatives are increasingly explored for GPCR modulation (e.g., CB2, EDG2 receptors) due to their rigid, drug-like geometries .
  • Synthetic Challenges : Racemic mixtures (e.g., ) necessitate chiral resolution techniques, while stereoselective syntheses () are prioritized for enantiopure drug candidates.
  • Computational Insights: B3LYP/6-31G(d) simulations () have elucidated reaction pathways for norbornane derivatives, aiding in the design of stereochemically complex analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.